

Application Notes and Protocols for GW842166X in In Vivo Rodent Studies

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Compound of Interest

Compound Name: GW842166X

Cat. No.: B1672485

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Introduction

GW842166X is a potent and highly selective agonist for the cannabinoid receptor 2 (CB2), with significantly lower affinity for the CB1 receptor.^[1] This selectivity makes it a valuable research tool for investigating the therapeutic potential of CB2 receptor activation while minimizing the psychoactive side effects associated with CB1 receptor agonism.^[1] Preclinical studies in rodent models have demonstrated the analgesic, anti-inflammatory, and neuroprotective properties of **GW842166X**.^{[1][2]} These application notes provide detailed protocols for the use of **GW842166X** in in vivo rodent studies, focusing on models of pain and neurodegeneration.

Physicochemical and Pharmacological Properties

GW842166X is a pyrimidine-based compound with the IUPAC name 2-(2,4-dichloroanilino)-N-(tetrahydropyran-4-ylmethyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide.^[1]

Table 1: Receptor Binding Affinity and Potency of **GW842166X**

Parameter	Species	Value	Reference
EC50 (CB2)	Human	63 nM	[3]
EC50 (CB2)	Rat	91 nM	[3]
CB1 Activity	Human & Rat	No significant activity up to 30 µM	[3]

Pharmacokinetic and Pharmacodynamic Data

GW842166X exhibits favorable pharmacokinetic properties for in vivo studies in rodents.

Table 2: Pharmacokinetic Parameters of **GW842166X** in Rats

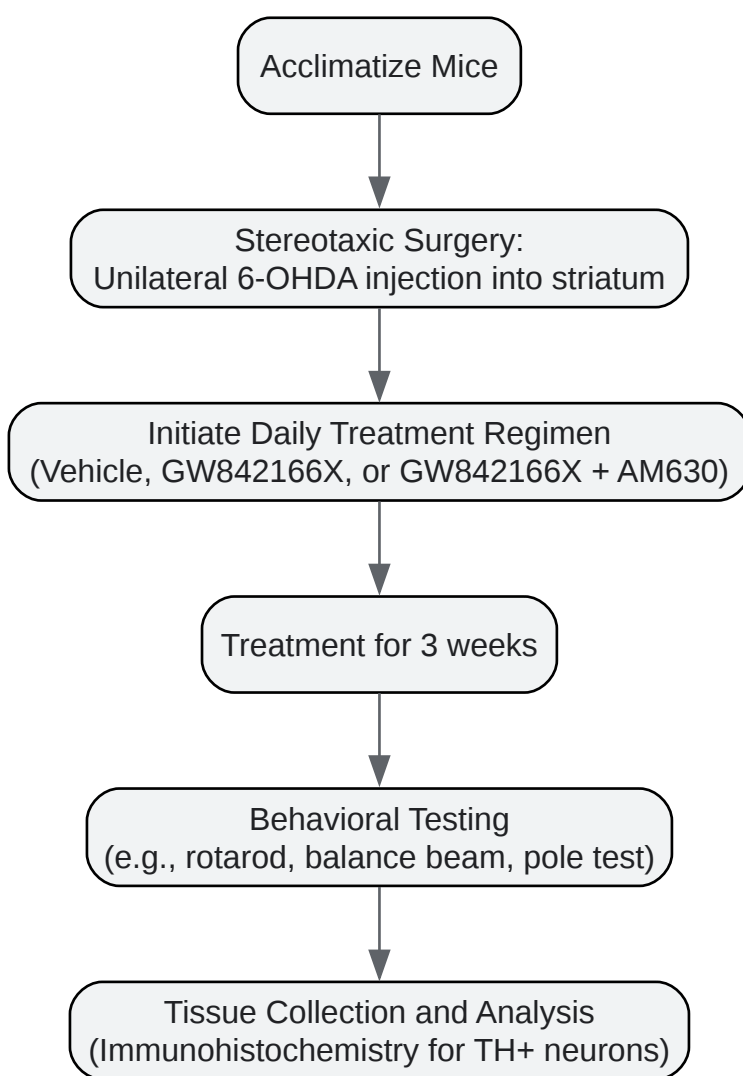
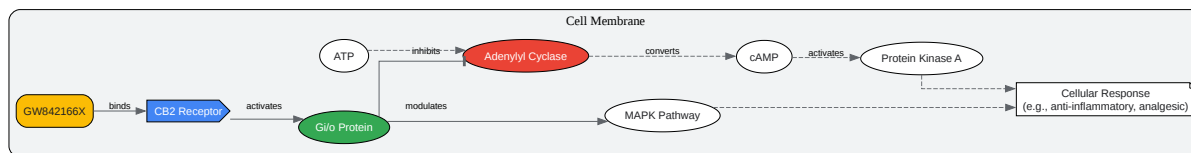
Parameter	Route	Value	Reference
Oral Bioavailability	Oral	58%	[3]
Half-life	Oral	3 hours	[3]

Table 3: Pharmacodynamic Efficacy of **GW842166X** in a Rat Model of Inflammatory Pain (FCA Model)

Parameter	Route	Value	Reference
Oral ED50	Oral	0.1 mg/kg	[3]
Full Reversal of Hyperalgesia	Oral	0.3 mg/kg	[3]

Signaling Pathway of GW842166X

GW842166X, as a selective CB2 receptor agonist, primarily signals through G-protein coupled receptors of the Gi/o type. This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Downstream effects of CB2 receptor activation can involve the modulation of various signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway.



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References

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- 2. The Neuroprotective Effects of the CB2 Agonist GW842166x in the 6-OHDA Mouse Model of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
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